4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features an amino group, a thiol group, and a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole with propan-2-ylsulfanyl compounds in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. For example, the thiol group can interact with metal ions in enzyme active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-benzoyl-2-(propan-2-ylsulfanyl)thiophene-3-carbonitrile: This compound shares the propan-2-ylsulfanyl group but has a different core structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but with additional fused rings.
Uniqueness
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and the triazole ring
Properties
IUPAC Name |
4-amino-3-propan-2-ylsulfanyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S2/c1-3(2)11-5-8-7-4(10)9(5)6/h3H,6H2,1-2H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXPCHDYWEOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=S)N1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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